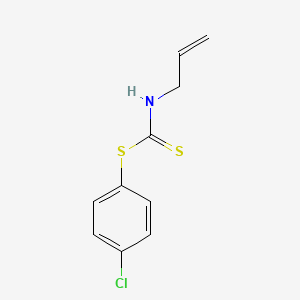
p-Chlorophenyl allyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile (3b) is a naphthopyran derivative featuring a p-chlorophenyl group at the 4-position. It serves as a precursor for synthesizing pyranopyrimidine and triazolopyrimidine derivatives through reactions with acylating agents (e.g., Ac₂O, benzoyl chloride), formamide, and orthoesters .
Key structural attributes of 3b:
- Core: Naphthopyran fused with pyran/pyrimidine rings.
- Substituents: p-Chlorophenyl (electron-withdrawing), methoxy (electron-donating), and cyano groups.
- Functionalization: Reactive amino group at the 2-position for further derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorophenyl allyldithiocarbamate typically involves the reaction of p-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of allyl bromide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Step 1:
p-Chloroaniline is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form p-chlorophenyldithiocarbamate.Step 2: The p-chlorophenyldithiocarbamate is then reacted with allyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
p-Chlorophenyl allyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Chlorophenyl allyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Chlorophenyl allyldithiocarbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects cellular pathways related to oxidative stress and apoptosis, leading to cell death in microbial organisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Antimicrobial Activity
The study synthesized analogs of 3b by varying substituents (e.g., halogens, ester groups) and modifying the pyran/pyrimidine backbone. Below is a comparative analysis of antimicrobial efficacy against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Serratia marcescens:
Structure-Activity Relationships (SAR)
- Halogen Effects :
- p-Chlorophenyl (3b) : Balanced lipophilicity and electronic effects; moderate activity.
- p-Fluorophenyl (3c) : Higher electronegativity improved Gram-positive inhibition.
- p-Bromophenyl (3a) : Increased steric bulk reduced efficacy against S. aureus.
- Backbone Modifications :
- Triazolopyrimidines (12–16) : Superior to parent naphthopyrans due to additional hydrogen-bonding sites.
- Ethyl ester (3e) : Reduced polarity decreased Gram-negative activity.
- Inactive Derivatives: Pyranpyrimidin-11-one (6) and 10-benzalamino derivative (17): Loss of amino/imino groups abolished activity against B. cereus .
Critical Discussion of Contradictions
- Compound 8 (Ethoxymethyleneamino derivative): Inactive against E. coli despite structural similarity to active analogs, suggesting steric hindrance from the ethoxy group .
- Aminoimino derivative (9): Inactive against S. aureus, highlighting the necessity of unblocked reactive sites for target interaction.
Properties
CAS No. |
72024-55-6 |
|---|---|
Molecular Formula |
C10H10ClNS2 |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
(4-chlorophenyl) N-prop-2-enylcarbamodithioate |
InChI |
InChI=1S/C10H10ClNS2/c1-2-7-12-10(13)14-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
VPLOSSAXDHZJHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















